N-ethylazetidine-1-carboxamide
Description
N-Ethylazetidine-1-carboxamide is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with an ethyl group and a carboxamide functional group.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
N-ethylazetidine-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-2-7-6(9)8-4-3-5-8/h2-5H2,1H3,(H,7,9) |
InChI Key |
IYXCXVJHLUYQDO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylazetidine-1-carboxamide can be synthesized through various methods. One common approach involves the reaction of N-ethylazetidine with a carboxylic acid derivative under appropriate conditions. For instance, the reaction of N-ethylazetidine with ethyl chloroformate in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-ethylazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the azetidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethylazetidine-1-carboxylic acid, while reduction can produce N-ethylazetidine .
Scientific Research Applications
N-ethylazetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of N-ethylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain .
Comparison with Similar Compounds
Structural Comparison
Notes:
- Ring Strain : Azetidine’s four-membered ring introduces significant ring strain compared to piperazine’s more stable six-membered structure. This strain may enhance reactivity in azetidine derivatives.
- Substituents: The piperazine derivative has additional methyl groups (N and 4-position), increasing its molecular weight (C₉H₁₉N₃O vs.
Physicochemical Properties
While explicit data for this compound are unavailable, general trends for azetidine vs. piperazine derivatives can be inferred:
- Solubility : Piperazine derivatives often exhibit higher water solubility due to reduced steric hindrance and hydrogen-bonding capacity.
- Stability : Azetidines may undergo ring-opening reactions under acidic or thermal conditions due to strain, whereas piperazines are generally more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
